Ametantrone

Oxidative stress Cardiotoxicity Reactive oxygen species

Ametantrone is the non-hydroxylated 9,10-anthracenedione essential for SAR studies alongside mitoxantrone. It serves as a critical negative control in anthracycline-induced cardiotoxicity research: unlike doxorubicin, it inhibits malondialdehyde production at 200 μM and antagonizes peroxidation (IC50=6 μM). Its 5- to 20-fold lower ROS generation and distinct P450 inhibition profile make it indispensable for dissecting ROS-dependent vs. independent mechanisms. Procurement ensures a validated, high-purity baseline compound for topoisomerase II cleavable complex assays and bioreductive prodrug activation studies.

Molecular Formula C22H28N4O4
Molecular Weight 412.5 g/mol
CAS No. 64862-96-0
Cat. No. B1665964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmetantrone
CAS64862-96-0
Synonyms1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate
ametantrone
ametantrone diacetate
ametantrone ion (1-)
HAQ
NSC 196473
NSC 287513
NSC-196473
NSC-287513
Molecular FormulaC22H28N4O4
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO
InChIInChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2
InChIKeyFFGSXKJJVBXWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ametantrone (CAS 64862-96-0): A Non-Hydroxylated Anthracenedione for Comparative Antineoplastic Research


Ametantrone (AM; CAS 64862-96-0) is a synthetic 9,10-anthracenedione antineoplastic agent bearing two (hydroxyethylamino)ethylamino residues at positions 1 and 4 of the planar chromophore [1]. It was the second anthracene derivative to enter clinical trials and serves as a critical comparator compound in structure-activity relationship (SAR) studies of DNA intercalating agents [1]. Unlike its clinical congener mitoxantrone, ametantrone lacks hydroxyl substituents on the aromatic ring system, a structural difference that profoundly alters its pharmacological profile and experimental utility [1].

Why Ametantrone (CAS 64862-96-0) Cannot Be Substituted with Other Anthracenediones in Research Applications


Generic substitution within the anthracenedione class is scientifically unjustified due to fundamental differences in molecular structure that dictate divergent pharmacological and toxicological outcomes. The absence of hydroxyl substituents on the planar aromatic ring of ametantrone—in contrast to mitoxantrone's dihydroxylated chromophore—results in markedly distinct profiles for reactive oxygen species (ROS) generation [1], cytochrome P450-mediated metabolic activation [2], topoisomerase II cleavable complex formation [3], and cytotoxic potency across human tumor cell lines [4]. The following evidence quantifies these differences to inform compound selection.

Ametantrone (CAS 64862-96-0) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Reduced Superoxide Generation: Ametantrone Produces 2% of Anthracycline ROS Levels

Ametantrone exhibits profoundly reduced capacity to generate reactive oxygen species compared to anthracyclines. In the presence of NADPH-cytochrome P-450 reductase, 100 μM ametantrone produced superoxide generation at only 2% of the rate observed with an equivalent concentration (100 μM) of anthracycline (doxorubicin or daunorubicin) [1]. This differential is consistent across multiple biochemical systems, with anthracenediones including ametantrone showing 5- to 20-fold lower effectiveness than anthracyclines in stimulating NAD(P)H oxidation, superoxide formation, or hydrogen peroxide production [2].

Oxidative stress Cardiotoxicity Reactive oxygen species Anthracenedione

Lipid Peroxidation Inhibition vs. Stimulation: Ametantrone Antagonizes Oxidative Damage

Ametantrone acts as a potent inhibitor of lipid peroxidation, a mechanism associated with drug-induced cardiotoxicity, whereas doxorubicin stimulates this process. At 200 μM, ametantrone completely inhibited microsomal malondialdehyde production, while an identical concentration of doxorubicin caused a 2.5-fold stimulation [1]. Furthermore, at 50 μM, ametantrone inhibited the basal rate of NADPH-dependent rabbit liver microsomal lipid peroxidation by 50%, in direct contrast to doxorubicin which enhanced peroxidation by 2- to 2.5-fold at 100-200 μM [2]. Ametantrone also inhibited doxorubicin-stimulated lipid peroxidation with 50% inhibition (IC50) achieved at 6 μM [2].

Lipid peroxidation Antioxidant Membrane damage Cardioprotection

Attenuated Topoisomerase II Poisoning: Ametantrone Exhibits Markedly Lower Cleavable Complex Induction

Removal of hydroxyl substituents in the planar aromatic moiety of ametantrone markedly reduces its capacity to function as a topoisomerase II poison. Ametantrone showed a markedly lower capacity compared to mitoxantrone and BBR2577 to induce cleavable complexes both in intact cells and in SV40 DNA [1]. The poor efficacy of ametantrone is attributed to low stability of the ternary topoisomerase II-DNA-drug complex, likely resulting from a different orientation of the drug chromophore when intercalated into DNA [1]. Additionally, ametantrone does not undergo redox cycling in cellular systems, in contrast to doxorubicin [2].

Topoisomerase II DNA cleavage Ternary complex Mechanism of action

Comparative Cytotoxic Potency: Mitoxantrone is 14-Fold More Efficacious than Ametantrone

In a head-to-head comparative cytotoxicity study on an established human colon adenocarcinoma cell line using colony formation inhibition as the endpoint, mitoxantrone was approximately 14 times more efficacious than ametantrone at concentrations below 1 μg/mL following 1-hour drug exposure [1]. The concentration-dependent survival curves were biphasic exponential for all agents tested. At higher concentrations, the differences in efficacy became even more pronounced [1]. Mitoxantrone was identified as the most active compound, while bisantrene and ametantrone were the least active agents among the six compounds evaluated [1].

Cytotoxicity Colon adenocarcinoma In vitro efficacy Potency ranking

Cytochrome P450 Inhibition Profile: Ametantrone Shows Distinct Noncompetitive Inhibition Kinetics

Ametantrone inhibits hepatic microsomal cytochrome P-450-dependent drug metabolism in vitro and in vivo, with quantitative differences relative to mitoxantrone. Ethoxycoumarin deethylase activity was inhibited 38% and 88% at 0.1 and 0.5 mM ametantrone, respectively, compared to 56% and 100% for mitoxantrone at the same concentrations [1]. Both agents acted as noncompetitive inhibitors [1]. In vivo, ametantrone (50 mg/kg) prolonged hexobarbital sleep time in mice by 56%, compared to 59% and 68% prolongation for mitoxantrone at 20 and 40 mg/kg, respectively [1]. A differential effect on NADPH oxidation was also observed: in the presence of benzo[α]pyrene, ametantrone decreased cofactor oxidation by 22%, whereas mitoxantrone enhanced it by 21% [1].

Drug metabolism Cytochrome P450 DDI potential Noncompetitive inhibition

Bioreductive Activation Susceptibility: Unmodified Quinone Structure Enables CPR-Dependent Activation

Ametantrone's unmodified quinone structure renders it susceptible to bioreductive activation by NADPH cytochrome P450 reductase (CPR), a property not shared by quinone-modified analogs. At a high NADPH concentration (500 μmol/L), ametantrone underwent CPR-dependent reductive activation, whereas compounds with modified quinone groupings (benzoperimidine BP1, anthrapyridone CO1, and pyrazolopyrimidoacridine PPAC2) did not [1]. This activation produced a significant increase in ametantrone's activity against both sensitive HL60 leukemia cells and multidrug-resistant (MDR) sublines overexpressing P-glycoprotein (HL60/VINC) or MRP1 (HL60/DOX) [1].

Bioreductive activation NADPH cytochrome P450 reductase Multidrug resistance Prodrug activation

Optimal Research Applications for Ametantrone (CAS 64862-96-0) Based on Quantitative Differentiation Evidence


Cardiotoxicity Mechanism Studies: Non-Cardiotoxic Control Compound

Ametantrone serves as an ideal negative control or comparator in studies investigating anthracycline-induced cardiotoxicity. Unlike doxorubicin, which stimulates lipid peroxidation (2.5-fold at 200 μM), ametantrone completely inhibits malondialdehyde production at identical concentrations and antagonizes doxorubicin-stimulated peroxidation (IC50 = 6 μM) [6]. Its 5- to 20-fold lower capacity to generate superoxide and hydrogen peroxide relative to anthracyclines provides a clean baseline for dissecting ROS-dependent versus ROS-independent mechanisms of cardiac damage [4].

Topoisomerase II Structure-Activity Relationship (SAR) Studies

The non-hydroxylated structure of ametantrone makes it an essential comparator for elucidating the role of aromatic hydroxyl groups in topoisomerase II poisoning. Ametantrone exhibits markedly lower capacity to induce cleavable complexes compared to mitoxantrone, directly demonstrating that C5/C8 hydroxyl substituents are critical for stabilizing the ternary drug-DNA-enzyme complex [6]. This property enables researchers to use ametantrone as a baseline compound when evaluating novel anthracenedione derivatives designed to modulate topoisomerase II activity [4].

Cytochrome P450-Mediated Drug-Drug Interaction (DDI) Modeling

Ametantrone's distinct P450 inhibition profile—including noncompetitive inhibition of ethoxycoumarin deethylase (38-88% at 0.1-0.5 mM) and in vivo prolongation of hexobarbital sleep time (56% at 50 mg/kg)—supports its use in DDI studies [6]. The compound's differential effect on NADPH oxidation (22% decrease, versus mitoxantrone's 21% enhancement) provides a unique probe for investigating structure-dependent modulation of cofactor utilization in drug metabolism pathways [6].

Bioreductive Prodrug Activation and Multidrug Resistance Research

Ametantrone's susceptibility to bioreductive activation by NADPH cytochrome P450 reductase (CPR) at high NADPH concentrations (500 μmol/L) enables its use in prodrug activation studies [6]. The significant enhancement of activity against both sensitive and multidrug-resistant leukemia cells following CPR-mediated reduction makes ametantrone a valuable tool for investigating strategies to overcome P-glycoprotein- and MRP1-mediated drug resistance through enzymatic activation pathways [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ametantrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.